molecular formula C13H7Cl3FNO2 B3041991 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-67-0

2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B3041991
CAS No.: 453557-67-0
M. Wt: 334.6 g/mol
InChI Key: DSGDPASOJJFYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 4-(4-fluorobenzoyl)-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The trichloromethyl group and the fluorobenzoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with proteins and enzymes, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO2/c14-13(15,16)12(20)10-5-8(6-18-10)11(19)7-1-3-9(17)4-2-7/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGDPASOJJFYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177651
Record name 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-67-0
Record name 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Reactant of Route 5
2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.